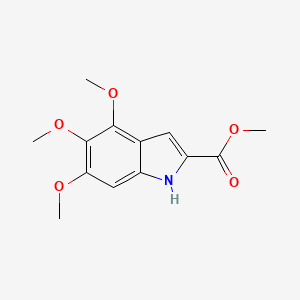

methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C13H15NO5 . It has a molecular weight of 265.27 . This compound is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO5/c1-16-10-6-8-7 (11 (17-2)12 (10)18-3)5-9 (14-8)13 (15)19-4/h5-6,14H,1-4H3 . This code provides a specific description of the molecule’s structure, including the positions of the methoxy groups and the carboxylate group.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis and Characterization of Novel Indole Derivatives Research has led to the synthesis and characterization of novel indole derivatives, including methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate, for their potential applications in various fields. These compounds have been synthesized and characterized using nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and UV-Visible techniques. The structural analysis through X-ray diffraction (XRD) studies and density functional theory (DFT) at the B3LYP level has been employed to evaluate bond angles, bond lengths, unit cells, and specific space groups. The research indicates potential applications of these derivatives in nonlinear optical (NLO) properties and hi-tech applications, supported by a synergistic experimental-computational study (Tariq et al., 2020).

Antimicrobial and Anticancer Evaluation A series of methyl indole derivatives have been synthesized and evaluated for their antimicrobial and anticancer potential. Among these, specific derivatives have shown promising results against bacterial strains and cancer cell lines. These studies provide a basis for further research into the therapeutic applications of indole derivatives, highlighting their importance in medicinal chemistry (Sharma et al., 2012).

Conformational Analysis in Peptide Research Indole derivatives have been designed and synthesized for use in peptide and peptoid conformation elucidation studies. These molecules are specifically crafted to limit the conformational flexibility of peptide side chains, facilitating the study of peptide structure and function. This research highlights the utility of this compound derivatives in advancing our understanding of peptide biology (Horwell et al., 1994).

Synthetic Methodology and Chemical Reactivity Investigations into the reactivity and synthetic applications of indole derivatives have led to the development of new methodologies for constructing complex indole frameworks. These studies contribute to the advancement of synthetic organic chemistry, providing efficient routes to diverse indole-based compounds with potential applications in drug discovery and development (Shestakov et al., 2009).

Infrared Probes for Local Environment Methyl indole-4-carboxylate derivatives have been identified as promising fluorescent and infrared probes for studying protein local structure and dynamics. These compounds offer sensitive tools for probing the local environment within biological systems, enhancing our ability to study biological processes at the molecular level (Liu et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-16-10-6-8-7(11(17-2)12(10)18-3)5-9(14-8)13(15)19-4/h5-6,14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRVYVYBENLQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=C(NC2=C1)C(=O)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2812178.png)

![1-(3,4-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2812182.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2812185.png)

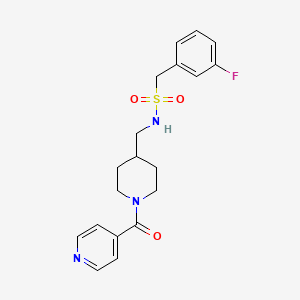

![2-(4-chlorophenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812188.png)

![8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2812189.png)

![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2812191.png)

![2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2812193.png)

![5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2812194.png)

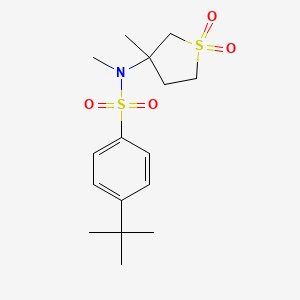

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2812195.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2812196.png)

![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2812199.png)